molecular formula C8H16N2O3 B2451711 Methyl 3-[2-(dimethylamino)acetamido]propanoate CAS No. 1696128-99-0

Methyl 3-[2-(dimethylamino)acetamido]propanoate

Cat. No.: B2451711
CAS No.: 1696128-99-0
M. Wt: 188.227
InChI Key: OBQGMRCESSDDTL-UHFFFAOYSA-N
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Description

Methyl 3-[2-(dimethylamino)acetamido]propanoate (CAS 1696128-99-0) is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It belongs to the class of dimethylamine (DMA) derivatives, which are recognized in medicinal chemistry as promising scaffolds with a diverse range of pharmacological activities . The structure of this compound features a methyl propanoate backbone linked to a 2-(dimethylamino)acetamido group, making it an N-methylated derivative of a β-alanine ester. As part of the broader family of DMA derivatives, this compound is of significant interest in pharmaceutical and organic chemistry research. DMA derivatives are known to exhibit various biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . Their versatile structure allows them to modulate different biological targets, making them valuable candidates in drug discovery and development programs . Researchers utilize this compound and its analogs as key intermediates in synthetic routes involving functional group manipulation and combinatorial chemistry to explore new therapeutic agents . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-10(2)6-7(11)9-5-4-8(12)13-3/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQGMRCESSDDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696128-99-0
Record name methyl 3-[2-(dimethylamino)acetamido]propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(dimethylamino)acetamido]propanoate typically involves the reaction of dimethylaminoacetyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(dimethylamino)acetamido]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(dimethylamino)acetamido]propanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(dimethylamino)acetamido]propanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Methyl N,N-dimethyl-β-alanine
  • Methyl N,N-dimethyl-β-aminopropionate

Uniqueness

Methyl 3-[2-(dimethylamino)acetamido]propanoate stands out due to its unique structural features, which confer specific reactivity and binding properties. The presence of both the dimethylamino and acetyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .

Biological Activity

Methyl 3-[2-(dimethylamino)acetamido]propanoate, with the CAS number 1696128-99-0, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available data from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound is an amino acid ester derivative. The structural formula can be represented as follows:

C8H16N2O3\text{C}_8\text{H}_{16}\text{N}_2\text{O}_3

This compound features a methyl ester group, a dimethylamino group, and an acetamido moiety, which contribute to its potential biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of cellular pathways:

  • Enzyme Inhibition : The presence of the dimethylamino group suggests potential interactions with enzymes involved in metabolic processes.
  • Cell Signaling Modulation : The acetamido moiety may influence receptor interactions, altering downstream signaling cascades related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various amino acid esters found that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics.
  • Cancer Cell Line Studies : In another investigation, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to control treatments .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in HeLa cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Dimethylamino groupEnhances antimicrobial activity
Acetamido moietyModulates apoptosis pathways

Q & A

Q. What are the established synthesis routes for Methyl 3-[2-(dimethylamino)acetamido]propanoate, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including condensation and acylation processes. Key steps include:

  • Amide bond formation between dimethylaminoacetic acid derivatives and methyl propanoate precursors.
  • pH and temperature control (e.g., maintaining 0–5°C during acylation to prevent side reactions).
  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient activation .
    Yield optimization requires rigorous purification (e.g., column chromatography) and monitoring via TLC or HPLC.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, ester carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C9_9H17_{17}N2_2O3_3: calc. 201.1238, observed 201.1235) .
  • HPLC : Purity assessment (>95% is standard for biological assays) .

Q. What are the common chemical reactions involving this compound, and how are they methodologically executed?

  • Oxidation : Converts ester groups to carboxylic acids using KMnO4_4 or CrO3_3 under acidic conditions .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, requiring anhydrous conditions .
  • Substitution : Nucleophilic displacement at the dimethylamino group with alkyl halides (e.g., methyl iodide for quaternary ammonium derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during derivatization?

  • Temperature : Lower temperatures (e.g., 0–10°C) reduce side reactions in acylation steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling efficiency in amide formation .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Impurity analysis : Check for residual solvents (e.g., DMSO-d6_6 peaks in NMR) or unreacted starting materials via LC-MS .
  • Tautomerism/rotamers : Variable-temperature NMR resolves dynamic effects (e.g., dimethylamino group rotation) .
  • X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for biological applications?

  • Molecular docking : Predict binding affinity to targets like neurotransmitter receptors (e.g., acetylcholine receptors) using software like AutoDock .
  • Comparative analogs : Synthesize derivatives with modified ester groups (e.g., ethyl instead of methyl) or dimethylamino substituents to assess solubility and activity changes .
  • Pharmacokinetic assays : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. What mechanistic hypotheses explain its potential neuropharmacological activity?

  • Receptor modulation : The dimethylamino group may mimic acetylcholine’s quaternary ammonium moiety, competitively inhibiting acetylcholinesterase (AChE) .
  • Ion channel effects : Electrophysiology studies (e.g., patch-clamp) can test blockade of voltage-gated Na+^+/K+^+ channels .
  • Metabolite profiling : LC-MS/MS identifies bioactive metabolites (e.g., hydrolyzed propanoic acid derivatives) in cellular assays .

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